Diethoxy-phosphorylethyl-PEG5-ethylphosphonic acid is a specialized compound that belongs to the class of phosphonic acids, which are known for their diverse applications in biochemistry and pharmaceuticals. This compound is characterized by its unique molecular structure, which includes a polyethylene glycol (PEG) moiety that enhances solubility and bioavailability in biological systems. The molecular formula for diethoxy-phosphorylethyl-PEG5-ethylphosphonic acid is , and it has a molecular weight of approximately 466.4 g/mol. It is commonly used in drug delivery systems due to its ability to form stable nanoparticles and its compatibility with various biological environments .
This compound can be synthesized chemically or obtained through specialized suppliers that focus on biochemical products. It is often utilized in research laboratories and pharmaceutical companies for various applications, including drug formulation and delivery systems.
The synthesis of diethoxy-phosphorylethyl-PEG5-ethylphosphonic acid typically involves several steps that include the reaction of ethyl phosphonic acid derivatives with polyethylene glycol. The process may require the use of coupling agents or catalysts to facilitate the formation of the desired ester linkages.
The molecular structure of diethoxy-phosphorylethyl-PEG5-ethylphosphonic acid features a central phosphonic acid group linked to an ethylene glycol chain. The presence of ethoxy groups contributes to its solubility and reactivity.
Diethoxy-phosphorylethyl-PEG5-ethylphosphonic acid participates in various chemical reactions typical of phosphonic acids, including:
The reactions are often catalyzed by acids or bases, depending on the desired outcome. The stability of the compound allows it to withstand various reaction conditions without significant degradation .
Diethoxy-phosphorylethyl-PEG5-ethylphosphonic acid operates primarily through its ability to enhance drug solubility and stability when incorporated into drug delivery systems. Its mechanism involves:
Studies indicate that compounds containing PEG chains exhibit improved pharmacokinetic properties due to their enhanced solubility and reduced immunogenicity .
Relevant data show that this compound maintains high purity levels (≥98%) when stored properly at low temperatures (-20°C) to prevent degradation .
Diethoxy-phosphorylethyl-PEG5-ethylphosphonic acid finds extensive use in several scientific domains:
The systematic naming of this compound follows IUPAC conventions as "(17-(diethoxyphosphoryl)-3,6,9,12,15-pentaoxaheptadecyl)phosphonic acid" [1] [4]. This nomenclature precisely defines its molecular architecture:
Diethoxy-phosphorylethyl-PEG5-ethylphosphonic acid has a consistent molecular formula of C₁₆H₃₆O₁₁P₂ across suppliers [1] [2] [4]. Key physicochemical parameters include:
Table 1: Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 466.40 g/mol | [1] [4] |
| Exact Mass | 466.1733 Da | [4] |
| Elemental Composition | C 41.20%, H 7.78%, O 37.73%, P 13.28% | [4] |
| Purity | ≥98% | [1] [5] |
The molecular weight (466.40 g/mol) aligns with theoretical calculations based on the formula. The 2 Da discrepancy between exact mass (466.1733 Da) and nominal molecular weight arises from isotopic distributions and measurement precision in mass spectrometry [4].
The compound’s structure is unambiguously represented through standardized notations:
CCOP(=O)(CCOCCOCCOCCOCCOCCP(O)(O)=O)OCC [1] [4]This linear string encodes atomic connectivity: diethyl phosphoester (CCOP(=O)OCC), PEG5 spacer (CCOCCOCCOCCOCCOCC), and terminal phosphonic acid (P(O)(O)=O). InChI=1S/C16H36O11P2/c1-3-26-29(20,27-4-2)16-14-25-12-10-23-8-6-21-5-7-22-9-11-24-13-15-28(17,18)19/h3-16H2,1-2H3,(H2,17,18,19) [1]The InChI layers describe: FFKSDBXIGNISEU-UHFFFAOYSA-N [1] – A hashed identifier enabling database searches. These representations facilitate computational studies and digital database integration [2].
Diethoxy-phosphorylethyl-PEG5-ethylphosphonic acid belongs to a broader class of PEG-phosphonates with variable chain lengths and functional groups. Key differentiators include:
Table 2: Comparison with Related PEG-Phosphonates
| Derivative | PEG Length | Terminal Groups | Primary Applications | Key Distinguishing Features |
|---|---|---|---|---|
| Diethoxy-phosphorylethyl-PEG5-ethylphosphonic acid | 5 units | Diethyl phosphoester / Phosphonic acid | PROTAC synthesis [8], Surface modification [6] | Unsymmetrical termini; dual phosphorus reactivity |
| mPEG-phosphonic acid | Variable (1-24) | Methoxy / Phosphonic acid | Nanoparticle coating [6] | Symmetrical; inert methoxy terminus |
| Fosfomycin derivatives | N/A | Epoxide / Phosphonic acid | Antibiotics [9] | Non-PEGylated; compact structure |
| Alafosfalin | N/A | Dipeptide / Phosphonic acid | Antibiotic prodrug [9] | Metabolizable peptide linker |
Structural and Functional Nuances:
CAS No.: 10257-55-3
CAS No.: 88861-43-2
CAS No.: 13538-21-1
CAS No.: 15091-91-5
CAS No.: 10035-03-7
CAS No.: 127886-77-5